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molecular formula C9H10O2 B1676413 3-Ethoxybenzaldehyde CAS No. 22924-15-8

3-Ethoxybenzaldehyde

Cat. No. B1676413
M. Wt: 150.17 g/mol
InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N
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Patent
US07504392B2

Procedure details

To a solution of 2-hydroxybenzaldehyde (20 g, 163 mmol) in acetone (250 mL) was added anhydrous potassium carbonate (33 g, 239 mmol) followed by ethyl iodide (17 mL, 211 mmol). The mixture was heated at reflux for 12 hours. After cooling to room temperature water and ethyl acetate were added. The organic layer was removed, dried over MgSO4 and evaporated to dryness yielding the subtitled compound as a yellow oil (22.10 g). 1H NMR δ (CDCl3) 1.40-1.50 (3H, t), 4.024.15 (2H, q), 7.13-7.22 (1H, m), 7.36-7.48 (3H, m), 9.97 (1H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH2:16](I)C.O>CC(C)=O.C(OCC)(=O)C>[CH2:10]([O:13][C:9]1[CH:2]=[C:3]([CH:6]=[CH:7][CH:8]=1)[CH:4]=[O:5])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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